molecular formula C16H20N2O2S2 B276683 4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide

4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide

Cat. No. B276683
M. Wt: 336.5 g/mol
InChI Key: JUBMILSSQMNPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide, also known as "compound 1", is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry as antibacterial, antifungal, and diuretic agents.

Mechanism of Action

The mechanism of action of 4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide is not fully understood. However, it has been reported to interact with various cellular targets such as enzymes, receptors, and transcription factors. It has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. It has also been reported to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer research, it has been reported to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In diabetes research, it has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-κB).

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide in lab experiments is its high purity and stability. It is also readily available and can be synthesized with high yield. However, one of the limitations is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for the research on 4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide. One direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail, particularly its interactions with cellular targets and signaling pathways. Additionally, the development of more potent and selective analogs of compound 1 could lead to the discovery of new drugs with improved therapeutic efficacy and safety.

Synthesis Methods

The synthesis of 4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide involves the reaction of 4-(methylsulfanyl)benzaldehyde with 2-(chloromethyl)benzenesulfonamide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with ethylenediamine to yield the final product. This method has been reported in the literature with high yield and purity.

Scientific Research Applications

4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, compound 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, it has been reported to improve glucose tolerance and insulin sensitivity. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines.

properties

Molecular Formula

C16H20N2O2S2

Molecular Weight

336.5 g/mol

IUPAC Name

4-[2-[(4-methylsulfanylphenyl)methylamino]ethyl]benzenesulfonamide

InChI

InChI=1S/C16H20N2O2S2/c1-21-15-6-2-14(3-7-15)12-18-11-10-13-4-8-16(9-5-13)22(17,19)20/h2-9,18H,10-12H2,1H3,(H2,17,19,20)

InChI Key

JUBMILSSQMNPKL-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N

Canonical SMILES

CSC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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